N-(5-Bromo-2H-pyrazol-3-yl)acetamide
Description
N-(5-Bromo-2H-pyrazol-3-yl)acetamide is a brominated pyrazole derivative featuring an acetamide functional group at the 3-position of the pyrazole ring.
Properties
IUPAC Name |
N-(5-bromo-1H-pyrazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O/c1-3(10)7-5-2-4(6)8-9-5/h2H,1H3,(H2,7,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUWPSFMSTYFJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NNC(=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Bromination of Pre-Formed Pyrazoles
Bromination using N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., acetonitrile) at 30–50°C achieves regioselective substitution. For instance, treating 3-aminopyrazole with NBS in acetonitrile at 30°C for 5 hours yielded 5-bromo-3-aminopyrazole with >80% selectivity. This method minimizes over-bromination due to the electron-withdrawing effect of the amine group, which deactivates the 4-position.
Bromination During Cyclization
Incorporating bromine early in the synthesis can simplify purification. A one-pot cyclization-bromination approach uses brominated hydrazines or β-keto nitriles . For example, reacting 3-bromo-2-methoxy-5-nitropyridine with hydrazine monohydrate in THF under nitrogen atmosphere generated brominated pyrazole intermediates. This method avoids post-cyclization bromination steps but requires stringent control of stoichiometry to prevent side reactions.
Acetylation of 5-Bromo-2H-pyrazol-3-amine
The final step involves converting the 3-amino group into an acetamide. Two predominant acetylation methods are employed:
Acyl Chloride-Mediated Acetylation
Treatment of 5-bromo-2H-pyrazol-3-amine with acetyl chloride in dichloromethane (DCM) and triethylamine (TEA) at 0–15°C provides the acetamide in high yield (85–92%). The base scavenges HCl, preventing protonation of the amine and ensuring efficient nucleophilic attack. This method is rapid but requires anhydrous conditions to avoid hydrolysis of the acyl chloride.
Carbodiimide Coupling
For sensitive substrates, coupling acetic acid with the amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in pyridine at 25°C achieves milder acetylation. Yields range from 75–88%, with the advantage of avoiding strongly acidic conditions. This approach is preferred for substrates prone to decomposition under traditional acyl chloride conditions.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Enhancements
Rhodium-catalyzed reductions improve nitro-to-amine conversions in precursor synthesis, as seen in the hydrogenation of 3-bromo-2-methoxy-5-nitropyridine using 5% Rh/C.
Analytical Characterization and Quality Control
Key characterization data for this compound includes:
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1H NMR (DMSO-d6): δ 8.60 (s, 1H, pyrazole-H), 2.10 (s, 3H, CH3).
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LC-MS : m/z 229.98 [M+H]+ (calculated for C5H6BrN3O: 229.97).
Purity is typically assessed via reverse-phase HPLC, with methods employing C18 columns and acetonitrile/water gradients.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions: N-(5-Bromo-2H-pyrazol-3-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield N-substituted pyrazole derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .
Scientific Research Applications
Chemistry: N-(5-Bromo-2H-pyrazol-3-yl)acetamide is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential pharmacological propertiesThis compound may exhibit similar activities and is studied for its potential therapeutic applications .
Industry: The compound is also explored for its use in the development of new materials with specific properties, such as conductivity or fluorescence. It can be incorporated into polymers or other materials to enhance their performance in various industrial applications .
Mechanism of Action
The mechanism of action of N-(5-Bromo-2H-pyrazol-3-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and molecular targets involved are subjects of ongoing research. For example, pyrazole derivatives are known to inhibit certain enzymes, which can lead to anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Key Observations :
- Bromo vs. Methyl/CF₃ : The bromine atom in the target compound may enhance electrophilicity compared to methyl (C₆H₉N₃O, ) but reduce lipophilicity relative to trifluoromethyl (C₁₆H₁₂F₃N₂OS, ).
- Heterocyclic Core : Pyrazole (target) offers a smaller aromatic system than benzothiazole () or triazole (), affecting π-π stacking and hydrogen bonding in biological targets.
- Acetamide Positioning : The 3-position in pyrazoles contrasts with 2-position in benzothiazoles, altering conformational flexibility and steric accessibility.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(5-Bromo-2H-pyrazol-3-yl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via N-acetylation of 5-bromo-3-aminopyrazole precursors. A general procedure involves reacting 5-bromo-3-aminopyrazole (1.00 mmol) with acetyl chloride (1.5 equiv) in the presence of K₂CO₃ (3.5 equiv) in acetonitrile under reflux for 1–6 hours. Post-reaction, the mixture is concentrated, washed with water, and recrystallized for purification . Optimization variables include:
- Solvent choice : Polar aprotic solvents (e.g., CH₃CN) enhance reaction efficiency.
- Reaction time : Extended reflux (≥4 hours) improves yield for sterically hindered substrates.
- Purification : Recrystallization in pet-ether or ethyl acetate removes unreacted starting materials .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- ¹H NMR : Key signals include the acetamide NH (~10.5 ppm), pyrazole NH (~12.5 ppm), and methyl group (~2.1 ppm). The pyrazole C-H proton appears as a singlet near 6.5 ppm .
- IR Spectroscopy : Confirm C=O stretch (~1650 cm⁻¹) and N-H stretches (~3200–3350 cm⁻¹) .
- LC-MS : Molecular ion peaks at m/z 218 [M+H]⁺ (calculated for C₅H₆BrN₃O) .
Q. How should this compound be stored, and what solvents are suitable for experimental use?
- Methodological Answer :
- Storage : Store at 2–8°C in airtight containers to prevent hydrolysis of the acetamide group .
- Solubility : Soluble in DMSO (10 mM stock solutions), sparingly soluble in water. For biological assays, dilute in PBS or culture media containing ≤1% DMSO to avoid cytotoxicity .
Advanced Research Questions
Q. How can computational tools predict the biological activity of this compound?
- Methodological Answer :
- PASS Program : Predicts potential antimicrobial or anticancer activity by comparing structural motifs to known bioactive compounds. For example, brominated pyrazoles often target kinase enzymes .
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like Staphylococcus aureus enoyl-ACP reductase (PDB: 3V0B). The bromine atom may enhance hydrophobic interactions in the enzyme’s active site .
Q. What strategies improve the yield of this compound during scale-up synthesis?
- Methodological Answer :
- Catalytic Bromination : Replace traditional Br₂ with N-bromosuccinimide (NBS) to reduce side reactions.
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours) and improves purity .
- Column Chromatography : Use silica gel (hexane:ethyl acetate, 3:1) for high-purity isolation, especially for intermediates .
Q. How does the bromine substituent influence the compound’s reactivity and stability under varying pH conditions?
- Methodological Answer :
- Reactivity : Bromine enhances electrophilicity, facilitating nucleophilic substitution (e.g., with amines or thiols). Monitor pH (6–8) to prevent dehydrohalogenation .
- Stability : Under acidic conditions (pH < 4), the acetamide group hydrolyzes to carboxylic acid. Use buffered solutions (pH 7.4) for in vitro studies .
Q. What structure-activity relationship (SAR) insights can be drawn from analogs of this compound?
- Methodological Answer :
- Bromine vs. Chlorine : Bromine’s larger atomic radius increases lipophilicity, enhancing membrane permeability compared to chloro analogs .
- Acetamide vs. Benzamide : Acetamide derivatives (e.g., this compound) show higher solubility than benzamide analogs, improving bioavailability .
Q. Which advanced analytical methods resolve contradictions in purity assessments?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
